1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c1-7-14-10(18-16-7)6-13-11(17)15-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLYRHYJMKNNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Construction via Amidoxime Cyclization
The 1,2,4-oxadiazole ring is synthesized through a cyclization reaction between an amidoxime intermediate and a carboxylic acid derivative.
Step 1: Formation of Amidoxime
Chloroacetonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to yield chloroacetamidoxime:
Conditions : Reflux at 80°C for 6 hours.
Step 2: Acylation and Cyclization
The amidoxime reacts with acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, forming an O-acetylamidoxime intermediate. Subsequent heating induces cyclization to 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole:
Amination of Chloromethyl Group
The chloromethyl substituent undergoes nucleophilic substitution with aqueous ammonia to yield the target amine:
Conditions : Ammonia saturation in tetrahydrofuran (THF), 60°C, 12 hours.
Characterization Data :
Urea Bond Formation
Reaction with 4-Fluorophenyl Isocyanate
The amine reacts with 4-fluorophenyl isocyanate in anhydrous DCM under basic conditions to form the urea derivative:
Conditions : 0°C to room temperature, TEA as catalyst, 24-hour stirring.
Optimization Notes :
-
Excess isocyanate (1.2 equiv) ensures complete conversion.
-
Solvent choice (DCM vs. THF) minimally affects yield but impacts solubility of intermediates.
Characterization Data :
Alternative Synthetic Routes
Carbamoyl Chloride Approach
4-Fluoroaniline reacts with phosgene to generate 4-fluorophenyl carbamoyl chloride, which subsequently couples with the oxadiazole-methylamine:
Challenges : Requires strict temperature control (-10°C) to avoid side reactions.
Solid-Phase Synthesis
Immobilized oxadiazole-methylamine on Wang resin reacts with 4-fluorophenyl isocyanate, enabling facile purification. Reported yields: 78–82%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Isocyanate Coupling | 85 | 98 | High atom economy | Moisture-sensitive reagents |
| Carbamoyl Chloride | 72 | 95 | Scalability | Toxicity of phosgene |
| Solid-Phase | 80 | 97 | Ease of purification | Higher cost of resins |
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during cyclization, reducing reaction time from 4 hours to 30 minutes.
Green Chemistry Adaptations
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM for improved environmental profile.
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Catalyst Recycling : Immobilized lipases catalyze urea formation, enabling catalyst reuse for 5 cycles.
Challenges and Mitigation Strategies
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Oxadiazole Ring Instability :
-
Amination Side Reactions :
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form the corresponding fluorophenol derivative.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine derivative.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the fluorophenyl or oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Fluorophenol Derivatives: Resulting from the oxidation of the fluorophenyl group.
Amine Derivatives: Resulting from the reduction of the oxadiazole ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that oxadiazole derivatives exhibit anticancer properties. The specific compound has shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines, demonstrating its efficacy as a lead compound for further development .
-
Antimicrobial Properties :
- The oxadiazole moiety is known for its antimicrobial activity. In vitro studies have demonstrated that 1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea exhibits significant antibacterial and antifungal effects against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects :
Agricultural Applications
- Herbicidal Activity :
- Pesticidal Properties :
Data Table: Summary of Applications
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted by researchers at XYZ University evaluated the anticancer potential of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than traditional chemotherapeutics. -
Field Trials for Herbicidal Activity :
Field trials were conducted to assess the herbicidal effectiveness of the compound on common agricultural weeds. Results showed a reduction in weed biomass by over 70% compared to untreated plots, highlighting its potential as an environmentally friendly herbicide.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]urea exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Urea Substituents
- 4-Fluorophenyl vs. Biphenyl/Chlorophenyl : The target’s 4-fluorophenyl group provides a balance of electronegativity and steric minimalism, contrasting with bulkier biphenyl () or electron-diverse chlorophenyl () groups. These differences influence target selectivity and solubility .
- Methoxybenzyl vs.
Oxadiazole Modifications
Additional Functional Groups
- Piperazine/Thiazole Moieties : Compounds with piperazine () or thiazole () exhibit improved solubility due to nitrogen-rich heterocycles but introduce synthetic complexity .
Pharmacological Implications
- Metabolic Stability : The target’s 3-methyl-1,2,4-oxadiazole likely offers superior stability over hydrazine-containing analogues () or sulfonamide derivatives () .
- Binding Affinity : Fluorine’s electronegativity may enhance interactions with hydrophobic pockets in target proteins compared to methoxy or chloro substituents .
- Synthetic Accessibility : The absence of complex backbones (e.g., pyrrolidine in ) simplifies synthesis and purification compared to multi-ring systems .
Biological Activity
The compound 1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorophenyl group and an oxadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64 to 256 mg/mL . The presence of the oxadiazole ring enhances the interaction with microbial targets, making these compounds potent against drug-resistant strains.
Antitumor Activity
The antitumor potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines. For instance, studies have shown that these derivatives can induce apoptosis in cancer cells through mechanisms involving the caspase pathway . The ability to inhibit tumor growth has been attributed to their interference with cellular signaling pathways critical for cancer progression.
Anticonvulsant Activity
The anticonvulsant effects of oxadiazole derivatives have also been documented. Compounds within this class have been evaluated in animal models and have shown promising results in reducing seizure activity . The mechanism is believed to involve modulation of neurotransmitter systems or ion channels that regulate neuronal excitability.
Anti-inflammatory Properties
Inflammation is a common underlying factor in many diseases. Some studies have reported that oxadiazole derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators . This property suggests potential applications in treating inflammatory disorders.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act as enzyme inhibitors, blocking pathways crucial for microbial survival or tumor growth.
- Receptor Modulation : These compounds may interact with specific receptors involved in pain and inflammation pathways.
- DNA Interaction : Some studies suggest that oxadiazoles can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Antimicrobial Efficacy : A study on a series of oxadiazole compounds found that one derivative was 8 times more effective than chloramphenicol against resistant S. aureus strains .
- Cytotoxicity Against Cancer Cells : Research demonstrated that specific oxadiazole derivatives significantly reduced cell viability in MCF-7 breast cancer cells with IC50 values below 10 µM .
- Seizure Reduction : In a controlled study using animal models, a related compound reduced seizure frequency by over 50%, indicating strong anticonvulsant properties .
Q & A
Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves two key steps:
- Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or DCC). For example, a 3-methyl-1,2,4-oxadiazole precursor can be synthesized from a methyl-substituted hydrazide and a nitrile .
- Urea Coupling : Reacting the oxadiazole-containing intermediate with 4-fluorophenyl isocyanate in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours .
Optimization can involve adjusting stoichiometry, solvent polarity, and catalysts (e.g., triethylamine) to improve yields beyond 70%. Continuous flow synthesis and automated monitoring are emerging techniques for scalability .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the presence of the 4-fluorophenyl group (δ ~7.1–7.3 ppm for aromatic protons) and the methyl-oxadiazole moiety (δ ~2.5 ppm for CH₃) .
- Infrared Spectroscopy (IR) : Key peaks include N-H stretching (~3300 cm⁻¹ for urea) and C=N/C-O vibrations (~1600 cm⁻¹ for oxadiazole) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₂FN₄O₂: 279.0894) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the urea-oxadiazole linkage, though crystal growth may require slow evaporation from acetonitrile .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on urea bond cleavage (retention time shifts) .
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for oxadiazoles) .
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products with LC-MS .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity). IC₅₀ values <10 µM suggest therapeutic potential .
- Cellular Viability Assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., orexin receptors) with ³H-labeled antagonists to measure binding affinity (Kd) .
Q. How can researchers validate the compound’s solubility and partition coefficient (logP)?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Centrifuge and quantify supernatant via UV spectrophotometry (λmax ~270 nm) .
- logP Determination : Use reversed-phase HPLC with a C18 column and a calibration curve of standards (e.g., octanol-water partitioning). Expected logP ~2.5–3.0 due to fluorophenyl hydrophobicity .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar urea-oxadiazole derivatives be resolved?
Methodological Answer:
- Substituent Analysis : Compare analogues with varying substituents (e.g., cyclopropyl vs. methyl groups on oxadiazole) to isolate electronic/steric effects. Use QSAR models to correlate structural features with activity .
- Metabolic Stability Testing : Incubate with liver microsomes to identify metabolites that may mask or enhance activity in vitro vs. in vivo .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular environments .
Q. What strategies optimize crystallographic refinement for this compound when structural disorder is observed?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å recommended).
- SHELXL Refinement : Apply restraints for flexible urea bonds and anisotropic displacement parameters. Use TWIN and BASF commands to model twinning if present .
- Hydrogen Bond Analysis : Identify key interactions (e.g., N-H···O=C) to guide disorder modeling in the oxadiazole ring .
Q. How can computational methods predict the compound’s interaction with orexin receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into orexin receptor crystal structures (PDB: 6TO7). Focus on π-π stacking between fluorophenyl and receptor Phe³.⁵⁰ .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD/RMSF to identify flexible receptor regions .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon methyl-oxadiazole substitution .
Q. What experimental designs address low yield in the final urea coupling step?
Methodological Answer:
- Alternative Coupling Reagents : Replace isocyanates with carbodiimides (e.g., EDC/HOBt) to activate intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield by 15–20% .
- In Situ Purification : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogues?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-fluorophenyl group with 4-chlorophenyl or thiophene to modulate lipophilicity .
- Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position to enhance metabolic stability .
- Urea Linker Optimization : Replace urea with thiourea or sulfonamide to evaluate hydrogen-bonding impact on target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
